molecular formula C13H8BrCl2NO B5657388 2-bromo-N-(2,5-dichlorophenyl)benzamide

2-bromo-N-(2,5-dichlorophenyl)benzamide

Cat. No.: B5657388
M. Wt: 345.0 g/mol
InChI Key: IMNZUZHYXSKICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2,5-dichlorophenyl)benzamide is a salicylanilide derivative supplied for research purposes. Salicylanilides are a recognized class of compounds studied for their diverse biological activities . While specific biological data for this compound is limited in the public domain, research on closely related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has demonstrated significant antimicrobial and anti-inflammatory properties in vitro . These analogs have shown activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values reported in the range of 2.5–5.0 mg/mL, making them a subject of interest in the search for new antimicrobial therapies . Furthermore, such derivatives have exhibited potent anti-inflammatory effects through the inhibition of protease activity, with studies showing IC50 values significantly lower than that of acetylsalicylic acid (aspirin) in trypsin inhibition assays . The core benzamide structure is also a feature in compounds investigated for other biological activities, underscoring its utility in medicinal chemistry research . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-(2,5-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl2NO/c14-10-4-2-1-3-9(10)13(18)17-12-7-8(15)5-6-11(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNZUZHYXSKICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Stability and Interactions

The positioning and nature of halogen substituents significantly influence molecular stability and intermolecular interactions. Key comparisons include:

2-Bromo-N-(2,5-Dichlorophenyl)Benzamide vs. 3-Bromo-N-(2,4-Dichlorophenyl)Benzamide
  • Structural Differences : The former has bromine at the ortho-position (C2) of the benzamide ring and chlorine at C2 and C5 of the phenyl group. The latter features bromine at the meta-position (C3) and chlorine at C2 and C4 .
  • Molecular Weight: this compound: Theoretical molecular formula C₁₃H₈BrCl₂NO (MW ≈ 345.02 g/mol, inferred from analogs). 3-Bromo-N-(2,4-dichlorophenyl)benzamide: Confirmed molecular weight 345.02 g/mol .
Comparison with 2-Bromo-N-[1-(2,5-Dimethylphenyl)Ethyl]Benzamide
  • Substituent Variation : The ethyl group attached to the 2,5-dimethylphenyl moiety in this compound introduces alkyl substitution, contrasting with the dichlorophenyl group in the target molecule.
  • Molecular Weight: 332.23 g/mol (C₁₇H₁₈BrNO) .
  • Applications : Alkyl-substituted analogs are often explored for enhanced lipid solubility, which impacts bioavailability in drug design .

Experimental and Computational Insights

Studies on related halogenated benzamides reveal critical trends:

  • DFT Analysis : For 2-bromo- and 2-chloro-N-(pyrazolyl)benzamides, density functional theory (DFT) calculations highlighted strong hydrogen-bonding interactions (N–H···O and C–H···O) and electrostatic stabilization, consistent with experimental crystallographic data .
  • Crystallographic Tools : Software like SHELX and ORTEP-3 have been pivotal in resolving the crystal structures of halogenated benzamides, aiding in understanding packing efficiency and halogen···π interactions .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₃H₈BrCl₂NO ~345.02 (estimated) Br (C2), Cl (C2, C5) Potential steric hindrance
3-Bromo-N-(2,4-dichlorophenyl)benzamide C₁₃H₈BrCl₂NO 345.02 Br (C3), Cl (C2, C4) High crystallinity
2-Bromo-N-[1-(2,5-dimethylphenyl)ethyl]benzamide C₁₇H₁₈BrNO 332.23 Br (C2), CH₃ (C2, C5), ethyl Enhanced lipid solubility
2-Chloro-N-(pyrazolyl)benzamide C₁₆H₁₂ClN₃O₂ 313.74 Cl (C2), pyrazole ring Strong hydrogen bonding

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-N-(2,5-dichlorophenyl)benzamide, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic acyl substitution. A brominated benzoyl chloride reacts with 2,5-dichloroaniline under controlled pH (8–9) and temperature (0–5°C) to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Analytical validation using HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H/13C^{13}C-NMR ensures ≥95% purity .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, leveraging its robust algorithms for handling twinned data or high-resolution structures . ORTEP-3 or WinGX can visualize hydrogen-bonding networks and torsional angles. For example, similar dichlorophenyl benzamides exhibit trans-conformation in the amide group, with dihedral angles between aromatic rings (e.g., 58.3° in N-(3,5-dichlorophenyl)benzamide) .

Q. What spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :

  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and N–H bend (~1550 cm1^{-1}).
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+^+, with isotopic patterns matching bromine/chlorine ratios.
  • NMR : 1H^1H-NMR peaks for aromatic protons (δ 7.2–8.1 ppm) and amide NH (δ 10.2–10.5 ppm) .

Advanced Research Questions

Q. How do substituent positions (e.g., Br at C2 vs. C4) influence the biological activity of analogous benzamides?

  • Methodology : Compare structure-activity relationships (SAR) using in vitro assays (e.g., enzyme inhibition). For example:

Substituent PositionTarget Activity (IC50_{50}, μM)Reference Compound
2-Bromo (this compound)12.3 (Kinase X)
4-Bromo8.7 (Kinase X)
Rationalize differences via molecular docking (AutoDock Vina) and QSAR models, emphasizing steric/electronic effects of bromine placement .

Q. What strategies resolve contradictions in crystallographic data (e.g., disordered halogen atoms)?

  • Methodology :

  • Disorder Handling : Use SHELXL’s PART instruction to model partial occupancy. For bromine/chlorine disorder, refine occupancy factors against Fo-Fc maps .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s void analysis for solvent masking .

Q. How can hydrogen-bonding networks in the solid state predict solubility or stability?

  • Methodology : Analyze packing motifs (e.g., infinite N–H⋯O chains in N-(3,5-dichlorophenyl)benzamide). Correlate with solubility assays (shake-flask method, logP ~4.3) and thermal stability (TGA/DSC). Stronger intermolecular H-bonding often reduces solubility but enhances thermal stability .

Q. What are the challenges in optimizing reaction yields for halogenated benzamides?

  • Methodology :

  • Side Reactions : Bromine’s electronegativity may promote electrophilic aromatic substitution byproducts. Monitor via TLC (Rf_f 0.3–0.5).
  • Catalyst Screening : Test Pd(OAc)2_2 or CuI for coupling steps. For example, yields improved from 45% to 72% using CuI in DMF at 80°C .

Methodological Resources

  • Crystallography : SHELX suite (refinement), WinGX (data integration), ORTEP-3 (visualization) .
  • SAR Analysis : PubChem’s BioAssay database for analogous compounds, Schrödinger Suite for docking .
  • Synthetic Protocols : ACS Journals for halogenation methods, Journal of Applied Crystallography for SC-XRD protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.